N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: is a complex organic compound characterized by its unique structure, which includes a pyridazine ring substituted with a pyrazolyl group and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting with the formation of the pyridazine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, such as cancer, inflammation, and infectious diseases.
Industry: In industry, this compound may be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: is structurally similar to other pyridazine derivatives, such as N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid and N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate .
Uniqueness: What sets this compound apart from its analogs is its specific combination of functional groups and the resulting biological and chemical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
N-benzyl-N-methyl-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-20(12-13-6-3-2-4-7-13)16(22)14-8-9-15(19-18-14)21-11-5-10-17-21/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPISMZFCUCLRBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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